4-Tolyl-d4-sulfonamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

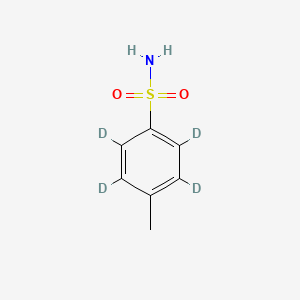

Structure

3D Structure

Properties

Molecular Formula |

C7H9NO2S |

|---|---|

Molecular Weight |

175.24 g/mol |

IUPAC Name |

2,3,5,6-tetradeuterio-4-methylbenzenesulfonamide |

InChI |

InChI=1S/C7H9NO2S/c1-6-2-4-7(5-3-6)11(8,9)10/h2-5H,1H3,(H2,8,9,10)/i2D,3D,4D,5D |

InChI Key |

LMYRWZFENFIFIT-QFFDRWTDSA-N |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1C)[2H])[2H])S(=O)(=O)N)[2H] |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 4-Tolyl-d4-sulfonamide (CAS 1219795-34-2)

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of 4-Tolyl-d4-sulfonamide, a deuterated analogue of p-Toluenesulfonamide. As a stable isotope-labeled compound, it serves as an invaluable tool in analytical chemistry, particularly in mass spectrometry-based quantification for pharmacokinetic and drug metabolism studies. This document delves into its chemical properties, synthesis, and applications, offering expert insights into its practical use in a research and development setting.

Introduction: The Significance of Isotopic Labeling in Bioanalysis

In the landscape of drug discovery and development, accurate quantification of drug candidates and their metabolites is paramount. Stable isotope-labeled (SIL) internal standards are the gold standard in quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS).[1] Their utility stems from the fact that they are chemically identical to the analyte of interest but have a different mass due to the incorporation of heavy isotopes such as deuterium (²H or D), carbon-13 (¹³C), or nitrogen-15 (¹⁵N). This mass difference allows for their distinct detection by a mass spectrometer, while their identical physicochemical properties ensure they behave similarly to the unlabeled analyte during sample preparation, chromatography, and ionization. This co-elution and similar behavior effectively compensate for variations in sample extraction, matrix effects, and instrument response, leading to highly accurate and precise quantification.

This compound is the deuterium-labeled counterpart of 4-Tolylsulfonamide (also known as p-Toluenesulfonamide). The unlabeled compound is a key intermediate in the synthesis of various pharmaceuticals, including antiglaucoma and anticancer drugs, as it acts as a carbonic anhydrase inhibitor.[2] Consequently, the deuterated analogue, this compound, is an essential internal standard for the accurate quantification of 4-Tolylsulfonamide in biological matrices and for monitoring its potential as an impurity or metabolite in drug development pipelines.

Physicochemical Properties

The introduction of deuterium atoms into a molecule has a negligible effect on its bulk physicochemical properties such as melting point, boiling point, and solubility. Therefore, the properties of the unlabeled p-Toluenesulfonamide can be considered a very close approximation for this compound.

| Property | Value | Source |

| Chemical Name | This compound | N/A |

| Synonyms | p-Toluene-d4-sulfonamide, 4-Methylbenzene-d4-sulfonamide | [2] |

| CAS Number | 1219795-34-2 | [2] |

| Molecular Formula | C₇H₅D₄NO₂S | [1][2] |

| Molecular Weight | 175.24 g/mol | [1][2][3] |

| Appearance | White crystalline powder (based on unlabeled analogue) | N/A |

| Melting Point | Approx. 134-137 °C (for unlabeled analogue) | N/A |

| Boiling Point | Approx. 221 °C at 10 mmHg (for unlabeled analogue) | N/A |

| Solubility | Soluble in DMSO and alcohol; very slightly soluble in water (0.32 g/100 mL at 25 °C for unlabeled analogue) | N/A |

| pKa | Approx. 10.20 (for unlabeled analogue) | N/A |

| Storage | 2-8°C Refrigerator | [2] |

Synthesis and Characterization

The synthesis of this compound involves the introduction of four deuterium atoms onto the aromatic ring of the tolyl group. A plausible and efficient synthetic strategy would be to start with a deuterated precursor, such as toluene-d8, and then introduce the sulfonamide functionality. This approach ensures the stable incorporation of the deuterium labels.

Proposed Synthetic Pathway

The synthesis can be conceptualized as a two-step process starting from toluene-d8:

-

Chlorosulfonation of Toluene-d8: Toluene-d8 is reacted with chlorosulfonic acid to introduce the sulfonyl chloride group at the para position. This is a standard electrophilic aromatic substitution reaction.

-

Amination of 4-Tolyl-d4-sulfonyl chloride: The resulting 4-Tolyl-d4-sulfonyl chloride is then reacted with ammonia to form the final product, this compound.

Caption: Proposed synthetic pathway for this compound.

Exemplary Synthesis Protocol

This is a representative protocol based on established chemical principles for the synthesis of sulfonamides. It should be adapted and optimized by experienced synthetic chemists.

Step 1: Synthesis of 4-Tolyl-d4-sulfonyl chloride

-

In a fume hood, cool a flask containing toluene-d8 to 0-5 °C in an ice bath.

-

Slowly add an equimolar amount of chlorosulfonic acid dropwise to the cooled toluene-d8 with constant stirring. The temperature should be maintained below 10 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours.

-

Carefully pour the reaction mixture onto crushed ice to quench the reaction and precipitate the product.

-

Filter the solid product, wash with cold water until the washings are neutral, and dry under vacuum.

Step 2: Synthesis of this compound

-

Dissolve the crude 4-Tolyl-d4-sulfonyl chloride in a suitable organic solvent such as dichloromethane.

-

Cool the solution to 0-5 °C in an ice bath.

-

Bubble ammonia gas through the solution or add a concentrated aqueous ammonia solution dropwise with vigorous stirring. Maintain the temperature below 10 °C.

-

After the addition is complete, continue stirring at room temperature for 1-2 hours.

-

Wash the organic layer with water, a dilute acid solution (e.g., 1M HCl) to remove excess ammonia, and then with a saturated sodium bicarbonate solution.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude this compound.

-

Purify the product by recrystallization from a suitable solvent system (e.g., ethanol/water).

Characterization

The identity and purity of the synthesized this compound should be confirmed using a suite of analytical techniques:

-

Mass Spectrometry (MS): To confirm the molecular weight (175.24 g/mol ) and the incorporation of four deuterium atoms.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR will show a significant reduction or absence of signals in the aromatic region compared to the unlabeled standard, confirming deuteration. The methyl protons should still be present as a singlet.

-

²H NMR will show a signal in the aromatic region, confirming the presence of deuterium.

-

¹³C NMR can be used to confirm the carbon skeleton.

-

-

High-Performance Liquid Chromatography (HPLC): To assess the chemical purity of the compound.

-

Elemental Analysis: To confirm the elemental composition.

The isotopic purity is a critical parameter for a SIL internal standard and should be determined by mass spectrometry. It is typically expected to be ≥98%.

Application in Quantitative Bioanalysis

The primary application of this compound is as an internal standard for the quantification of 4-Tolylsulfonamide in complex matrices, such as plasma, urine, or tissue homogenates, using LC-MS/MS.

Rationale for Use as an Internal Standard

As a stable isotope-labeled analogue, this compound is the ideal internal standard for 4-Tolylsulfonamide for the following reasons:

-

Similar Extraction Recovery: It will have virtually identical extraction efficiency from the biological matrix as the unlabeled analyte.

-

Co-elution in Chromatography: It will co-elute with the analyte under typical reversed-phase HPLC conditions.

-

Similar Ionization Efficiency: It will exhibit the same ionization behavior in the mass spectrometer source, effectively correcting for matrix-induced ion suppression or enhancement.

Exemplary LC-MS/MS Protocol for Quantification of 4-Tolylsulfonamide in Human Plasma

This protocol is a template and requires validation according to regulatory guidelines (e.g., FDA, EMA).

1. Sample Preparation (Protein Precipitation)

-

To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of a working solution of this compound in methanol (e.g., 100 ng/mL).

-

Vortex briefly to mix.

-

Add 300 µL of acetonitrile to precipitate the plasma proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4 °C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40 °C.

-

Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).

-

Transfer to an autosampler vial for LC-MS/MS analysis.

2. LC-MS/MS Conditions

-

HPLC System: A high-performance liquid chromatography system capable of gradient elution.

-

Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Methanol with 0.1% formic acid.

-

Gradient: A suitable gradient to ensure separation from endogenous matrix components (e.g., 5% B to 95% B over 5 minutes).

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode (to be optimized).

-

MRM Transitions:

-

4-Tolylsulfonamide: Precursor ion (M+H)⁺ → Product ion

-

This compound: Precursor ion (M+H)⁺ → Product ion

-

3. Data Analysis

-

Quantification is performed by calculating the peak area ratio of the analyte to the internal standard.

-

A calibration curve is constructed by plotting the peak area ratio against the concentration of the analyte in a series of calibration standards.

-

The concentration of the analyte in the unknown samples is then determined from the calibration curve.

Sources

structure and SMILES code for 4-Tolyl-d4-sulfonamide

This guide details the structural identity, synthesis logic, and analytical applications of 4-Tolyl-d4-sulfonamide (p-Toluenesulfonamide-d4), a critical stable isotope-labeled internal standard used in bioanalysis and drug development.

Content Type: Technical Whitepaper Subject: Stable Isotope Internal Standards (SIL-IS) CAS Registry Number: 1219795-34-2

Chemical Identity & Structural Analysis[1][2]

The efficacy of this compound as an internal standard relies on its physicochemical equivalence to the target analyte (p-toluenesulfonamide) while maintaining a distinct mass shift (+4 Da) resolvable by mass spectrometry.

Core Identifiers

| Parameter | Technical Specification |

| Chemical Name | 4-Methylbenzene-2,3,5,6-d4-sulfonamide |

| Common Name | p-Toluenesulfonamide-d4 |

| CAS Number | 1219795-34-2 |

| Molecular Formula | |

| Molecular Weight | 175.24 g/mol (vs. 171.22 native) |

| Isotopic Purity | Typically ≥ 98 atom % D |

| Appearance | White to off-white crystalline solid |

SMILES & InChI Architecture

The following codes explicitly define the isotopic substitution on the aromatic ring (positions 2, 3, 5, 6 relative to the methyl group).

Isomeric SMILES:

InChI Key: LMYRWZFENFIFIT-QFFDRWTDSA-N[1]

Structural Visualization

The diagram below illustrates the specific deuteration pattern. Note that the methyl group (

Synthesis & Manufacturing Protocols

High-fidelity synthesis of deuterated standards requires preventing "scrambling" (random H/D exchange). The preferred route utilizes Toluene-d8 or Toluene-ring-d5 as the starting material.

Synthesis Workflow (Chlorosulfonation Route)

This protocol ensures the deuterium atoms on the ring remain intact while introducing the sulfonamide moiety.

Precursors:

-

Substrate: Toluene-2,3,4,5,6-d5 (CAS: 1603-99-2) or Toluene-d8 (if d7 product is acceptable, otherwise back-exchange is required).

-

Reagent: Chlorosulfonic acid (

). -

Amination Agent: Ammonium hydroxide (

) or Ammonia gas (

Step-by-Step Methodology:

-

Electrophilic Aromatic Substitution (Chlorosulfonation):

-

Action: Add Toluene-d5 dropwise to excess chlorosulfonic acid at 0-5°C.

-

Causality: Low temperature prevents di-sulfonation and minimizes thermal H/D exchange. The electrophilic attack occurs primarily at the para position due to the directing effect of the methyl group.

-

Reaction:

.

-

-

Quenching & Isolation:

-

Action: Pour the reaction mixture onto crushed ice.

-

Causality: Decomposes excess chlorosulfonic acid. The sulfonyl chloride precipitates as a solid.

-

Purification: Filtration to collect 4-Toluenesulfonyl chloride-d4.

-

-

Amination (Nucleophilic Substitution):

-

Action: Treat the sulfonyl chloride with aqueous ammonia (28%) or anhydrous

in THF. -

Reaction:

. -

Validation: The product precipitates; wash with water to remove ammonium chloride.

-

Synthesis Pathway Diagram

Analytical Applications & Validation

Mass Spectrometry (LC-MS/MS)

This compound is the "Gold Standard" Internal Standard (IS) for quantifying sulfonamides in biological matrices (plasma, urine) and environmental water samples.

-

Mechanism: It co-elutes with the native analyte (p-toluenesulfonamide) but is detected in a separate mass channel (+4 m/z).

-

Correction Capability: Because it experiences the exact same ionization suppression or enhancement from the matrix as the analyte, the ratio of Analyte Area/IS Area provides a corrected, linear response.

MRM Transitions (Example):

-

Native Analyte:

(Loss of -

IS (d4):

(Loss of

Proton NMR Validation

To verify the "d4" status (ensure no non-deuterated impurity):

-

1H-NMR (DMSO-d6):

-

2.40 ppm (Singlet, 3H): Methyl group (

- 7.30 ppm (Multiplet): ABSENT . The aromatic region should show <1% integration compared to the methyl peak.

-

7.60 ppm (Broad Singlet, 2H): Sulfonamide protons (

-

2.40 ppm (Singlet, 3H): Methyl group (

Physicochemical Properties Table[2]

| Property | Value | Relevance |

| Melting Point | 137–140 °C | Identical to non-deuterated; confirms purity.[2] |

| Solubility | DMSO, Methanol, Ethanol | Suitable for preparation of stock solutions (1 mg/mL). |

| pKa | ~10.1 | Weakly acidic |

| LogP | ~0.8 | Low lipophilicity; elutes early in Reverse Phase LC. |

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 6269, p-Toluenesulfonamide. Retrieved from [Link]

-

Splendid Lab. this compound (CAS 1219795-34-2) Structural Data. Retrieved from [Link]

Sources

Technical Guide: Applications of 4-Tolyl-d4-sulfonamide in Drug Metabolism & Bioanalysis

Executive Summary

4-Tolyl-d4-sulfonamide (CAS: 1219795-34-2) is the stable deuterium-labeled isotope of p-toluenesulfonamide (p-TSA).[1][2][3] In drug development, it serves as a critical Internal Standard (IS) for the precise quantification of p-TSA, a compound that functions both as a primary metabolite of sulfonylurea drugs (e.g., Tolbutamide) and as a potentially genotoxic impurity (GTI) in pharmaceutical synthesis.

This guide details the technical application of this compound in LC-MS/MS bioanalysis, metabolic profiling, and impurity control. It provides validated workflows for researchers aiming to eliminate matrix effects and ensure regulatory compliance (ICH M7) during trace analysis.

Molecular Profile & Physicochemical Properties[1][3][4][5][6]

Understanding the isotopic stability and fragmentation pattern of the IS is prerequisite to assay development.

| Property | Specification |

| Chemical Name | 4-Methylbenzene-2,3,5,6-d4-sulfonamide |

| Synonyms | p-Toluenesulfonamide-d4; Tosylamide-d4 |

| CAS Number | 1219795-34-2 |

| Molecular Formula | C₇H₅D₄NO₂S |

| Molecular Weight | 175.24 g/mol (vs. 171.22 for unlabeled) |

| Isotopic Purity | Typically ≥ 98 atom % D |

| Solubility | Soluble in DMSO, Methanol, Acetonitrile |

| pKa | ~10.2 (Sulfonamide NH) |

| LogP | ~0.9 (Lipophilic, suitable for RPLC) |

Core Application: Quantitative Bioanalysis (LC-MS/MS)

The primary utility of this compound is to correct for variability in extraction efficiency and ionization suppression during the quantification of p-TSA in complex biological matrices (plasma, urine) or drug substances.

Mechanism of Action as an Internal Standard

In Electrospray Ionization (ESI), co-eluting matrix components (phospholipids, salts) can suppress the ionization of the analyte. Because this compound co-elutes with p-TSA but has a distinct mass (+4 Da), it experiences the exact same suppression. Quantifying the Area Ratio (Analyte/IS) rather than absolute area normalizes these effects.

Experimental Protocol: Trace Quantification

Objective: Quantify p-TSA in human plasma using this compound as IS.

Step 1: Sample Preparation (Protein Precipitation)

-

Aliquot: Transfer 50 µL of plasma into a 1.5 mL centrifuge tube.

-

IS Addition: Add 10 µL of This compound working solution (1 µg/mL in MeOH).

-

Rationale: Spiking IS before extraction ensures correction for recovery losses.

-

-

Precipitation: Add 200 µL of ice-cold Acetonitrile (ACN). Vortex for 30s.

-

Centrifugation: Spin at 10,000 x g for 10 min at 4°C.

-

Transfer: Inject 5 µL of the supernatant directly into LC-MS/MS.

Step 2: LC-MS/MS Conditions

-

Column: C18 Reverse Phase (e.g., Waters XBridge, 2.1 x 50 mm, 3.5 µm).

-

Mobile Phase:

-

Gradient: 10% B to 90% B over 3 minutes.

-

Ionization: ESI Negative Mode (Sulfonamides ionize best as [M-H]⁻).

Step 3: MRM Transitions

Using Multiple Reaction Monitoring (MRM), specific transitions ensure selectivity.

| Analyte | Precursor Ion (m/z) [M-H]⁻ | Product Ion (m/z) | Collision Energy (eV) | Mechanism |

| p-TSA (Analyte) | 170.0 | 106.0 | 20 | Loss of SO₂ (-64 Da) |

| This compound (IS) | 174.0 | 110.0 | 20 | Loss of SO₂ (Ring retains D4) |

Critical Note: The mass shift of +4 Da is retained in the product ion (106 vs 110), confirming the deuterium atoms are located on the aromatic ring, not the sulfonamide or methyl group (which would be lost or chemically labile).

Application in Drug Metabolism & Impurity Profiling

Metabolic Pathway Tracing

p-TSA is a stable hydrolysis product of sulfonylurea drugs (e.g., Tolbutamide, Glibenclamide) and the antimicrobial agent Chloramine-T.

-

Use Case: When studying the degradation of Tolbutamide in vivo, researchers use this compound to quantify the formation of p-TSA in urine, distinguishing it from oxidative metabolites (hydroxytolbutamide).

Genotoxic Impurity (GTI) Monitoring

p-Toluenesulfonyl chloride is a common reagent in drug synthesis. It hydrolyzes to p-TSA. Regulatory guidelines (ICH M7) require sensitive detection of sulfonamide impurities.

-

Advantage: The d4-IS allows for accurate quantification at ppm levels (LOD < 10 ng/mL) even in the presence of high concentrations of the Active Pharmaceutical Ingredient (API).

Visualizations

Metabolic Formation of p-Toluenesulfonamide

The following diagram illustrates the origin of p-TSA from common precursors and the role of the d4-IS in its quantification.

Figure 1: Analytical workflow showing the convergence of biological/chemical pathways on p-TSA and its quantification using the d4-IS.

LC-MS/MS Method Validation Workflow

A self-validating system for ensuring data integrity.

Figure 2: Step-by-step bioanalytical workflow ensuring the IS tracks the analyte through extraction and ionization.

References

-

Pharmaffiliates. "this compound Product Information." Pharmaffiliates Analytics & Synthetics. Accessed 2024.[4] Link

-

Toronto Research Chemicals. "this compound COA and Spectral Data." TRC Canada. Accessed 2024.[4] Link

-

National Toxicology Program (NTP). "Toxicology and Carcinogenesis Studies of p-Toluenesulfonamide in Rats and Mice." Technical Report Series 563. Link

-

Komatsu, K. et al. "Prediction of in Vivo Drug-Drug Interactions Between Tolbutamide and Various Sulfonamides."[7] Drug Metabolism and Disposition, vol. 28, no.[7] 4, 2000, pp. 475-481.[7] Link

-

Thermo Fisher Scientific. "Accurate and Reliable Quantitation of p-Toluenesulfonates Genotoxic Impurities by HPLC-UV/MS." Application Note 73116. Link

Sources

- 1. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. This compound, TRC 25 mg | Buy Online | Toronto Research Chemicals | Fisher Scientific [fishersci.at]

- 4. researchgate.net [researchgate.net]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. researchgate.net [researchgate.net]

- 7. Prediction of in vivo drug-drug interactions between tolbutamide and various sulfonamides in humans based on in vitro experiments - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Solubility Profile and Handling of 4-Tolyl-d4-sulfonamide

[1]

Executive Summary

This compound (p-Toluenesulfonamide-d4) is the stable isotope-labeled analogue of p-toluenesulfonamide.[1] It serves as a critical internal standard (IS) in the quantitative analysis of sulfonamides via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1]

Precise solubility data for the deuterated variant is sparse in public literature; however, under standard laboratory conditions, its solubility profile mirrors that of its non-deuterated parent compound, p-toluenesulfonamide.[1] This guide synthesizes thermodynamic data, physicochemical properties, and practical protocols to ensure the accurate preparation of stock solutions, minimizing the waste of this high-value reagent.[1]

Key Takeaway: this compound exhibits high solubility in methanol (making it the ideal solvent for primary stock solutions) and limited solubility in water (approx. 3 g/L at 25°C), necessitating careful organic-to-aqueous dilution strategies for working standards.[1]

Physicochemical Framework

The Isotope Equivalence Principle

For solvation thermodynamics, the substitution of Hydrogen-1 with Deuterium (H-2) on the aromatic ring exerts a negligible effect on the bulk solubility interactions (van der Waals and dipole-dipole forces). Therefore, solubility data for the parent compound (p-toluenesulfonamide) is the scientifically accepted proxy for the d4-variant in protocol design.[1]

Property Summary

| Property | Value (Parent/d4 Proxy) | Significance |

| Molecular Weight | 175.24 g/mol (d4) | Used for molarity calculations.[1] |

| pKa | ~10.17 (at 20°C) | Weak acid.[1] Solubility increases significantly at pH > 11.[1] |

| LogP | 0.82 | Lipophilic character; prefers organic solvents.[1] |

| Melting Point | 137–138°C | Solid state stability is high.[1] |

Solubility Dynamics

Solubility Data Comparison

The following data, derived from thermodynamic studies of the parent compound, applies to the d4-analogue.

| Solvent | Solubility (25°C) | Thermodynamic Character | Application |

| Methanol | > 100 g/L (High) | Endothermic (+ΔH) | Primary Stock Solution |

| Water | ~3.16 g/L (Low) | Endothermic (+ΔH) | Mobile Phase / Wash |

| Ethanol | High | Endothermic | Alternative Stock |

| Acetone | High | Endothermic | Alternative Stock |

Technical Insight: The dissolution of p-toluenesulfonamide in methanol is entropy-driven.[1][2] The polar sulfonamide group (

) forms strong hydrogen bonds with methanol, overcoming the lattice energy of the crystal.[1] In water, the hydrophobic toluene ring limits solubility, requiring thermodynamic work to create a cavity in the solvent structure.[1]

pH-Dependent Solubility

As a weak acid (pKa ~10.2), this compound remains non-ionized in neutral and acidic solutions (typical LC-MS mobile phases).[1]

Experimental Protocols

Protocol A: Preparation of Primary Stock Solution (1 mg/mL)

Objective: Create a stable, high-concentration stock in Methanol. Rationale: Methanol is chosen for its high solubility capacity and compatibility with electrospray ionization (ESI) sources.[1]

-

Weighing: Accurately weigh 10.0 mg of this compound into a tared glass weighing boat.

-

Note: Due to the high cost of d4 isotopes, small batch preparation is recommended.

-

-

Transfer: Quantitatively transfer the powder into a 10 mL amber volumetric flask .

-

Solvation: Add approximately 8 mL of HPLC-grade Methanol .

-

Dissolution: Sonicate for 2–5 minutes at room temperature. The solid should dissolve instantly.[1]

-

Volume Adjustment: Dilute to the mark with Methanol. Invert 10 times to mix.

-

Storage: Transfer to amber glass vials with PTFE-lined caps. Store at -20°C. Stability: >6 months.

Protocol B: Preparation of Working Standard (1 µg/mL)

Objective: Dilute stock for use in aqueous mobile phases without precipitation.[1] Rationale: Direct injection of pure methanol plugs can distort chromatographic peak shapes.[1] A 50:50 Methanol:Water mix ensures compatibility.[1]

-

Aliquot: Pipette 100 µL of the Primary Stock Solution (1 mg/mL) into a 100 mL volumetric flask.

-

Diluent Addition: Add 50 mL of Methanol first.

-

Aqueous Addition: Add ~40 mL of Milli-Q Water .

-

Critical: Add water after the methanol is present to prevent local precipitation ("crashing out") of the lipophilic sulfonamide.[1]

-

-

Final Volume: Dilute to volume with water.

-

Mix: Invert thoroughly.

Visualization of Workflows

Diagram 1: Solvation Logic & Solvent Selection

This diagram illustrates the decision-making process for solvent selection based on the chemical interaction required.[1]

Caption: Decision logic for solvent selection based on thermodynamic interactions.

Diagram 2: LC-MS Internal Standard Workflow

This diagram details the standard operating procedure for integrating the d4-standard into an analytical run.

Caption: Workflow for utilizing this compound as an Internal Standard in LC-MS.

References

-

Solubility of p-Toluenesulfonamide in Monosolvents. Journal of Chemical & Engineering Data. (2019). Detailed thermodynamic data on parent compound solubility in methanol vs. water. [1]

-

p-Toluenesulfonamide Physicochemical Properties. PubChem Database. (Accessed 2026).[1][3][4] Comprehensive data on pKa, LogP, and aqueous solubility limits.[1] [1]

-

Determination and Confirmation of Sulfonamides. USDA Food Safety and Inspection Service. (2009). Standard regulatory protocols for sulfonamide stock preparation.

-

This compound Product Data. MedChemExpress. (Accessed 2026).[1][3][4] Specific data on the deuterated variant and its applications.

Technical Guide: Isotopic Enrichment & Application of 4-Tolyl-d4-sulfonamide

Precision Quantitation of Genotoxic Impurities in Pharmaceutical Development

Executive Summary

In the landscape of pharmaceutical trace analysis, 4-Tolyl-d4-sulfonamide (p-Toluenesulfonamide-d4) serves a critical function: it is the definitive Internal Standard (ISTD) for quantifying p-Toluenesulfonamide (p-TSA) , a potentially genotoxic impurity (GTI) often generated during the synthesis of tosylate salt drugs.[1][2]

This guide moves beyond basic product specifications to explore the physics of enrichment, the causality of synthesis, and the analytical rigor required to use this isotope effectively. It is designed for analytical scientists who demand <1% error margins in ppm-level quantitation.

Part 1: The Physics of Enrichment

Why "d4" and Why >99 Atom % D?

The selection of a d4-isotopologue is not arbitrary. It is dictated by the natural isotopic abundance of the analyte (p-TSA) and the resolution of Mass Spectrometry (MS).

-

Mass Shift Logic (+4 Da):

-

Native p-TSA (

) has a monoisotopic mass of 171.035 Da . -

Sulfur-34 (

) has a natural abundance of ~4.2%. This creates a significant "M+2" peak at 173 Da in the native analyte spectrum. -

If a d2-ISTD were used (Mass 173), the native analyte's M+2 isotope would contribute signal to the ISTD channel, causing crosstalk and quantification errors.

-

The d4 shift (Mass 175) moves the ISTD signal safely beyond the M+2 and M+3 isotopic envelope of the native analyte.

-

-

The "d0" Problem (Signal Contribution): The most critical quality attribute of this compound is the absence of undeuterated (d0) species.

-

Scenario: You are quantifying p-TSA at 1 ppm.

-

Risk:[3] If your d4-ISTD contains 1% d0-p-TSA, spiking the ISTD into the sample effectively adds 1% of the target impurity into your sample, leading to a false positive or overestimation.

-

Requirement: High-grade ISTDs must possess >99.5 Atom % D to ensure the d0 contribution is statistically negligible.

-

Part 2: Synthesis & Manufacturing Pathways

To achieve high isotopic enrichment, the synthesis pathway must prevent "scrambling" (H/D exchange). Two primary routes exist, but only one is recommended for high-precision analytical standards.

Route A: De Novo Synthesis (Recommended)

This route builds the molecule from a pre-deuterated precursor (Toluene-d8). Because the Carbon-Deuterium bonds are formed early and are chemically stable, this method yields the highest isotopic purity (>99%).

Route B: H/D Exchange (Not Recommended for ISTD)

Subjecting native p-TSA to

Visualization: De Novo Synthesis Workflow

The following diagram outlines the robust synthesis of this compound from Toluene-d8.

Caption: De Novo synthesis ensures deuterium retention on the aromatic ring by starting with Toluene-d8.

Part 3: Analytical Validation Protocol

Before using the material, you must validate its isotopic distribution. Do not rely solely on the Certificate of Analysis (CoA).

Protocol: Isotopic Distribution Analysis via HRMS

Objective: Determine the exact percentage of d0, d1, d2, d3, and d4 species.

-

Preparation: Dissolve 1 mg of this compound in 10 mL of LC-MS grade Methanol.

-

Instrumentation: Q-TOF or Orbitrap Mass Spectrometer (Resolution > 30,000).

-

Method: Direct infusion or Flow Injection Analysis (FIA).

-

Mode: Negative Electrospray Ionization (ESI-).

-

Target Ion: [M-H]⁻ (m/z 174.05 for d4 species).

-

-

Calculation: Extract ion intensities for:

-

m/z 170.03 (d0)

-

m/z 171.04 (d1)

-

m/z 172.04 (d2)

-

m/z 173.05 (d3)

-

m/z 174.05 (d4)

-

Data Presentation: Acceptance Criteria

| Isotope Species | m/z (ESI-) | Theoretical Abundance | Acceptance Limit (ISTD Grade) |

|---|---|---|---|

| d0 (Native) | 170.03 | 0.00% | < 0.5% (Critical) |

| d3 | 173.05 | < 1.00% | < 5.0% |

| d4 (Target) | 174.05 | > 99.00% | > 98.0% |[1][4][5]

Note: High d3 content is acceptable as it does not interfere with the native analyte, but high d0 is a failure.

Part 4: Application Protocol (LC-MS/MS)

Context: Genotoxic Impurity Quantitation

p-TSA is a precursor to tosylate esters, which are known alkylating agents. Regulatory bodies (EMA/FDA) require monitoring these impurities at ppm levels relative to the drug substance.

Workflow: Internal Standard Spiking

To eliminate matrix effects (ion suppression), the d4-ISTD must be added at the start of sample preparation.

Caption: Spiking d4-ISTD prior to extraction compensates for both recovery losses and ionization suppression.

LC-MS/MS Parameters (MRM Transitions)

-

Column: C18 Reverse Phase (e.g., 100 x 2.1 mm, 1.7 µm).

-

Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

-

Ionization: ESI Negative Mode.

| Analyte | Precursor (m/z) | Product (m/z) | Collision Energy (eV) | Role |

| p-TSA (Native) | 170.0 | 106.0 | -20 | Quantifier |

| p-TSA-d4 (ISTD) | 174.0 | 110.0 | -20 | Reference |

Mechanism: The transition 170 -> 106 corresponds to the loss of

Part 5: Stability & Handling

The Back-Exchange Risk

While Carbon-Deuterium bonds on the aromatic ring are robust, exposure to strong acids at high temperatures can induce H/D scrambling.

-

Storage: Store neat material at -20°C under desiccated conditions.

-

Solution Stability: Stock solutions in Methanol are stable for 12 months at -20°C.

-

Caution: Avoid dissolving in protic solvents (water/methanol) containing strong mineral acids (HCl,

) for prolonged periods (>24 hours) at room temperature, as this may facilitate slow exchange at the ortho positions.

References

-

European Medicines Agency (EMA). "Guideline on the Limits of Genotoxic Impurities."[2] EMA Safety Guidelines. [Link]

-

Teo, E.C., et al. "Synthesis of p-toluenesulfonamide via chlorosulfonation." PrepChem Technical Repository. [Link]

-

Kerr, W.J., et al. "Iridium-Catalyzed C–H Activation and Deuteration of Primary Sulfonamides." ACS Catalysis, 2014. [Link]

-

Scientific Instrument Services. "Isotope Distribution Calculator and Mass Spec Plotter." SIS Web Tools. [Link]

Sources

Methodological & Application

quantitative analysis of sulfonamides using 4-Tolyl-d4-sulfonamide

Application Note & Protocol

Topic: High-Fidelity Quantitative Analysis of Sulfonamides in Complex Matrices Using 4-Tolyl-d4-sulfonamide as a Stable Isotope-Labeled Internal Standard

Audience: Researchers, analytical scientists, and drug development professionals engaged in bioanalysis, food safety, and environmental testing.

Executive Summary & Rationale

Sulfonamides are a class of synthetic antimicrobial compounds widely used in veterinary medicine and, to a lesser extent, in human medicine.[1][2] Their potential for accumulation in food products and the environment necessitates highly accurate and robust quantitative methods to ensure consumer safety and monitor ecological impact.[1][3][4] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for this analysis due to its superior sensitivity and selectivity.

However, the accuracy of LC-MS/MS quantification can be compromised by variations during sample preparation and by matrix effects, where co-eluting endogenous components suppress or enhance the ionization of the target analyte.[5][6] The most effective strategy to counteract these variables is the use of a stable isotope-labeled internal standard (SIL-IS) in an isotope dilution mass spectrometry (IDMS) workflow.[7][8]

This application note provides a comprehensive protocol for the quantitative analysis of various sulfonamides using This compound as the internal standard. This deuterated analog is chemically and physically almost identical to the parent sulfonamide structure, ensuring it co-elutes and experiences nearly identical ionization and matrix effects as the target analytes.[7][9] By measuring the ratio of the native analyte to the known concentration of the spiked SIL-IS, the method provides a self-validating system that corrects for procedural losses and signal fluctuations, yielding highly accurate and precise results.[10]

The Principle of Isotope Dilution Mass Spectrometry (IDMS)

The core of this method relies on the principle that a SIL-IS behaves identically to its native counterpart throughout the entire analytical process. A precise and known amount of this compound is added to every sample, calibrator, and quality control (QC) at the very beginning of the sample preparation workflow.[9]

Because the SIL-IS and the analyte have nearly identical retention times, extraction recoveries, and ionization efficiencies, the ratio of their respective signals measured by the mass spectrometer remains constant, regardless of sample loss or matrix-induced ion suppression. The concentration of the unknown analyte is then determined by comparing this ratio to a calibration curve generated from standards with known analyte concentrations and the same fixed concentration of the SIL-IS.

Caption: Principle of Isotope Dilution using a SIL-IS.

Comprehensive Experimental Protocol

This protocol is optimized for the analysis of sulfonamides in a complex matrix such as milk or plasma. Modifications may be required for other matrices like water or tissue.

Materials and Reagents

-

Solvents: LC-MS grade methanol, acetonitrile, water, and formic acid.

-

Standards: Certified reference standards of target sulfonamides (e.g., Sulfamethazine, Sulfadiazine, Sulfathiazole) and this compound (ISTD).

-

Chemicals: Ammonium hydroxide, zinc sulfate heptahydrate.

-

Sample Preparation: Solid Phase Extraction (SPE) cartridges (e.g., Hydrophilic-Lipophilic Balanced, HLB, 500 mg, 6 mL), 15 mL polypropylene centrifuge tubes.[3]

-

Equipment: Analytical balance, vortex mixer, centrifuge, SPE vacuum manifold, sample evaporator (e.g., nitrogen blowdown), LC-MS/MS system.

Preparation of Standard Solutions

-

Primary Stock Solutions (1 mg/mL): Accurately weigh ~10 mg of each sulfonamide standard and the this compound ISTD into separate 10 mL volumetric flasks. Dissolve and bring to volume with methanol. Store at -20°C.

-

Intermediate Analyte Mix (10 µg/mL): Combine appropriate volumes of each primary stock solution into a single volumetric flask and dilute with methanol.

-

ISTD Spiking Solution (1 µg/mL): Dilute the primary ISTD stock solution with a 50:50 methanol:water mixture.

-

Calibration Standards (1 - 500 ng/mL): Prepare a series of calibration standards by performing serial dilutions of the Intermediate Analyte Mix into a clean matrix extract (or 5% methanol in water for initial setup). This creates a calibration curve to quantify the analytes.[11]

Sample Preparation: Protein Precipitation & Solid-Phase Extraction (SPE)

This two-step process effectively removes proteins and other interferences.

-

Sample Aliquoting & ISTD Spiking: Transfer 1.0 mL of the sample (e.g., milk, plasma) into a 15 mL centrifuge tube. Add 50 µL of the 1 µg/mL ISTD Spiking Solution to every sample, calibrator, and QC. Vortex for 10 seconds.

-

Protein Precipitation: Add 2.0 mL of acetonitrile to each tube. Vortex vigorously for 1 minute to precipitate proteins.[12]

-

Centrifugation: Centrifuge the tubes at 4000 rpm for 10 minutes.

-

SPE Cartridge Conditioning: While centrifuging, condition the HLB SPE cartridges by passing 5 mL of methanol followed by 5 mL of LC-MS grade water through each cartridge. Do not allow the cartridges to dry out.[13]

-

Sample Loading: Decant the supernatant from the centrifuged sample and dilute it with 5 mL of water. Load the entire diluted supernatant onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 5 mL of 5% methanol in water to remove polar interferences.

-

Elution: Elute the target sulfonamides and the ISTD from the cartridge with 8 mL of methanol into a clean collection tube.

-

Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 500 µL of the initial mobile phase (e.g., 90% Mobile Phase A, 10% Mobile Phase B). Vortex, and transfer to an LC autosampler vial.

Caption: Workflow for Sample Preparation.

LC-MS/MS Instrument Parameters

The following are typical starting parameters and should be optimized for the specific instrument and target analytes.

Table 1: Liquid Chromatography (LC) Conditions

| Parameter | Setting | Causality & Rationale |

|---|---|---|

| Column | C18 Reversed-Phase (e.g., 100 x 2.1 mm, 2.7 µm) | Provides excellent retention and separation for the moderately polar sulfonamides. |

| Mobile Phase A | 0.1% Formic Acid in Water | The acidic modifier promotes better peak shape and enhances ionization in positive mode. |

| Mobile Phase B | 0.1% Formic Acid in Methanol | An effective organic mobile phase for eluting sulfonamides from a C18 column. |

| Flow Rate | 0.3 mL/min | A standard flow rate for analytical scale columns, balancing speed and separation efficiency. |

| Gradient | 10% B to 95% B over 8 min, hold 2 min, re-equilibrate | A gradient is necessary to elute all sulfonamides with good peak shape and resolve them from matrix components. |

| Column Temp. | 40°C | Elevated temperature reduces mobile phase viscosity and can improve peak symmetry. |

| Injection Vol. | 5 µL | A small volume minimizes potential column overload and matrix effects. |

Table 2: Tandem Mass Spectrometry (MS/MS) Conditions

| Parameter | Setting | Causality & Rationale |

|---|---|---|

| Ionization Mode | Electrospray Ionization, Positive (ESI+) | Sulfonamides contain basic amine groups that are readily protonated to form positive ions [M+H]⁺.[4] |

| Capillary Voltage | 3.5 kV | Optimized to ensure efficient generation of gas-phase ions from the electrospray droplets. |

| Source Temp. | 150°C | Helps in the desolvation process without causing thermal degradation of the analytes. |

| Desolvation Temp. | 400°C | High temperature is required to evaporate the solvent from the ESI droplets to release ions into the gas phase.[14] |

| Detection Mode | Multiple Reaction Monitoring (MRM) | Provides exceptional specificity and sensitivity by monitoring a specific precursor-to-product ion transition for each analyte. |

Table 3: Example MRM Transitions

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Rationale for Product Ion |

|---|---|---|---|

| Sulfamethazine | 279.1 | 186.1 | Corresponds to the stable aminodimethylpyrimidine moiety after cleavage of the S-N bond. |

| Sulfadiazine | 251.1 | 156.1 | Represents the stable sulfanilamide moiety, a common fragment for many sulfonamides.[15] |

| This compound (ISTD) | 176.1 | 96.1 | Corresponds to the deuterated toluene ring after loss of the SO₂NH₂ group. |

| Generic Fragment | [M+H]⁺ | 156.1 | The ion at m/z 156 is a characteristic fragment resulting from the cleavage of the S-N bond, yielding the core sulfanilamide structure.[15] |

| Generic Fragment | [M+H]⁺ | 92.1 | Subsequent loss of SO₂ from the m/z 156 fragment results in the aniline ion at m/z 92.[16] |

Data Analysis & Method Validation

Quantification

-

Integration: Integrate the chromatographic peaks for each target sulfonamide and for the this compound ISTD in all samples.

-

Ratio Calculation: Calculate the Peak Area Ratio (Analyte Area / ISTD Area).

-

Calibration Curve: Plot the Peak Area Ratio against the known concentration of the calibration standards. Perform a linear regression analysis, weighted by 1/x if necessary, to generate a calibration curve. The curve should have a coefficient of determination (R²) > 0.995.[17]

-

Concentration Calculation: Use the equation from the linear regression (y = mx + b) to calculate the concentration of the sulfonamides in the unknown samples based on their measured Peak Area Ratios.

Method Validation Summary

The analytical method must be validated to demonstrate it is fit for its intended purpose, following guidelines such as those from the International Council for Harmonisation (ICH) Q2(R2).[18][19][20]

Table 4: Typical Performance Characteristics for a Validated Sulfonamide Assay

| Validation Parameter | Acceptance Criteria | Example Result |

|---|---|---|

| Linearity (R²) | ≥ 0.99 | 0.998 |

| Range | 1 - 500 ng/mL | 1 - 500 ng/mL |

| Accuracy (% Recovery) | 80 - 120% | 95.3 - 104.2%[3][17] |

| Precision (% RSD) | ≤ 15% (≤ 20% at LLOQ) | < 8.8%[17] |

| Limit of Quantitation (LOQ) | Signal-to-Noise ≥ 10 | 1.0 ng/mL |

| Specificity | No interfering peaks at the retention time of analytes | Pass |

Conclusion

The use of this compound as a stable isotope-labeled internal standard provides a robust, reliable, and highly accurate method for the quantitative analysis of sulfonamides in complex matrices. The isotope dilution approach intrinsically corrects for variability in sample extraction and matrix-induced ionization effects, which are the most significant challenges in LC-MS/MS-based quantification. This self-validating protocol, when fully implemented and validated, meets the stringent requirements for regulated bioanalysis, food safety testing, and environmental monitoring, ensuring data of the highest integrity.

References

-

Kaufmann, A., & Kaenzig, A. (2005). Quantitative LC/MS-MS Determination of Sulfonamides and Some Other Antibiotics in Honey. Journal of AOAC INTERNATIONAL. [Link]

-

Yazgan, H., & Ozdemir, M. (2018). Determination of sulfonamides in milk by ID-LC-MS/MS. ACG Publications. [Link]

-

Wu, M., Wu, C., & Zhao, L. (n.d.). Analysis of Sulfonamide Drugs in Water Using Agilent Bond Elut HLB Cartridges and LC/MS/MS. Agilent Technologies, Inc.[Link]

-

USDA Food Safety and Inspection Service. (2009). Determination and Confirmation of Sulfonamides. USDA. [Link]

-

Castiglioni, S., Fanelli, R., & Zuccato, E. (2004). A liquid chromatography-mass spectrometry assay for analyzing sulfonamide antibacterials in cattle and fish muscle tissues. PubMed. [Link]

-

Shimadzu Corporation. (2022). Determination of Sulfonamide Residues in Fish using LCMS-8045 Triple Quadrupole Mass Spectrometer. YouTube. [Link]

-

LabRulez LCMS. (n.d.). Analysis of Sulfonamide Drugs in Water Using Agilent Bond Elut HLB Cartridges and LC/MS/MS. LabRulez. [Link]

-

Kowalska, G., Pankiewicz, U., & Kowalski, R. (2019). Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization. PMC. [Link]

-

Wang, G., & Li, W. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. PubMed. [Link]

-

Kaufmann, A., & Kaenzig, A. (2005). Quantitative LC/MS-MS determination of sulfonamides and some other antibiotics in honey. PubMed. [Link]

-

ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. ResolveMass. [Link]

-

European Medicines Agency. (2024). ICH Q2(R2) Validation of analytical procedures. EMA. [Link]

-

Wang, L., et al. (2024). A Simple and Visual Colorimetric Aptasensor Based on AuNPs for the Rapid Detection of Sulfamethazine in Environmental Samples. MDPI. [Link]

-

International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). ICH. [Link]

-

Ezeugo, O. S., Udenze, E. C., & Ofoefule, S. I. (2018). A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. Journal of Global Pharma Technology. [Link]

-

Emery Pharma. (2024). BioAnalysis: Mastering Sample Preparation Techniques to Elevate Your Bioanalytical Assays. YouTube. [Link]

-

Volmer, D. A., & Mansoori, B. (1998). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. ResearchGate. [Link]

-

Agilent Technologies. (2018). Sample preparation in a bioanalytical workflow – part 1. YouTube. [Link]

-

International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH. [Link]

-

Alturas Analytics, Inc. (2023). Bioanalytical Method Development of Lipids, Peptides, and Small Molecules by LC-MS/MS. YouTube. [Link]

-

ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. YouTube. [Link]

-

Lab Manager. (2026). ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. [Link]

-

Tchekhovskoi, D. V., & Mirokhin, Y. (2011). Electron ionization mass spectra of alkylated sulfabenzamides. PubMed. [Link]

-

AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. [Link]

-

Agilent Technologies. (2013). Determination of Sulfonamide Residues in Milk with Agilent Captiva ND Lipids Filtration and LC/MS/MS. Agilent. [Link]

-

SCIEX. (2025). Electrospray ionization process - Episode 12 | Introduction to LC-MS/MS. YouTube. [Link]

-

Hamper, B. (2019). The Synthesis of Deuterated Isohumulones for Use as Internal Standards in LC-MS Stable Isotope Dilution Assays. IRL @ UMSL. [Link]

-

Academia.edu. (n.d.). Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: Influence of ionization type, sample preparation, and biofluid. Academia.edu. [Link]

-

Wikipedia. (n.d.). Electrospray ionization. Wikipedia. [Link]

-

Van De Velde, E., et al. (2008). Matrix Effect in Bio-Analysis of Illicit Drugs with LC-MS/MS: Influence of Ionization Type, Sample Preparation, and Biofluid. ResearchGate. [Link]

Sources

- 1. acgpubs.org [acgpubs.org]

- 2. Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization - PMC [pmc.ncbi.nlm.nih.gov]

- 3. agilent.com [agilent.com]

- 4. A liquid chromatography-mass spectrometry assay for analyzing sulfonamide antibacterials in cattle and fish muscle tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. (PDF) Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: Influence of ionization type, sample preparation, and biofluid [academia.edu]

- 6. researchgate.net [researchgate.net]

- 7. texilajournal.com [texilajournal.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. m.youtube.com [m.youtube.com]

- 10. resolvemass.ca [resolvemass.ca]

- 11. m.youtube.com [m.youtube.com]

- 12. youtube.com [youtube.com]

- 13. m.youtube.com [m.youtube.com]

- 14. youtube.com [youtube.com]

- 15. researchgate.net [researchgate.net]

- 16. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. lcms.labrulez.com [lcms.labrulez.com]

- 18. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 19. database.ich.org [database.ich.org]

- 20. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]

Application Note: Preparation of 4-Tolyl-d4-sulfonamide Stock Solution for LC-MS/MS Quantitation

Abstract & Scope

This application note details the protocol for the preparation, storage, and validation of 4-Tolyl-d4-sulfonamide (also known as p-Toluenesulfonamide-d4) stock solutions.[1] This compound serves as a critical Stable Isotope Labeled (SIL) Internal Standard (IS) for the quantitation of sulfonamide-class drugs and environmental contaminants via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1]

Unlike standard HPLC-UV methods, where internal standards are chosen for retention time similarity, LC-MS/MS relies on SIL-IS to correct for matrix effects (ion suppression/enhancement) and extraction recovery variability.[1] The this compound isotope provides a mass shift of +4 Da, ensuring differentiation from the native analyte while maintaining identical chromatographic behavior.[1]

Physicochemical Profile

Understanding the physical properties of the isotope is a prerequisite for accurate stock preparation.

| Property | Data | Notes |

| Compound Name | This compound | p-Toluenesulfonamide-d4 |

| CAS Number | 1219795-34-2 | Unlabeled CAS: 70-55-3 |

| Chemical Formula | C₇H₅D₄NO₂S | Deuterium labels on the aromatic ring |

| Molecular Weight | 175.24 g/mol | Unlabeled MW: 171.22 g/mol |

| Solubility | Methanol, Acetonitrile, Ethanol | Sparingly soluble in water |

| pKa | ~10.17 | Weakly acidic (sulfonamide N-H) |

| Storage (Solid) | -20°C, Desiccated | Hygroscopic; protect from light |

Critical Control Points (The "Why" Behind the Protocol)

Isotopic Integrity vs. Labile Protons

Expert Insight: It is vital to distinguish between labile and non-labile deuterium.

-

Ring Deuteration (Stable): In this compound, the deuterium atoms are located on the aromatic toluene ring.[1] These are chemically stable and do not exchange with the solvent under standard LC conditions.

-

Sulfonamide Protons (Labile): The protons on the nitrogen (-SO₂NH₂) are acidic (pKa ~10) and will exchange rapidly with protic solvents (water/methanol). Do not rely on N-deuteration for mass differentiation. The +4 Da shift from the ring is the critical parameter.

Solubility & Mobile Phase Compatibility

While sulfonamides are soluble in acetone, Methanol (MeOH) or Acetonitrile (ACN) are preferred for stock preparation because they are standard components of Reverse Phase (RP) mobile phases.[1] Acetone has a high UV cutoff and volatility that can alter concentration during storage.[1]

Prevention of Cross-Talk (Signal Contribution)

A common error in bioanalysis is "IS contribution," where the internal standard contains traces of the native (unlabeled) analyte, or vice versa.

-

Requirement: The isotopic purity should generally be ≥98 atom % D.[1][2]

-

Validation: You must verify that the d4-stock does not produce a signal in the native analyte's MRM (Multiple Reaction Monitoring) channel.

Materials & Equipment

-

Reference Standard: this compound (Isotopic purity ≥98%).[1]

-

Solvent: LC-MS Grade Methanol (MeOH) or Acetonitrile (ACN).[1]

-

Balance: Analytical Microbalance (readability 0.01 mg or better).

-

Vessels: Amber borosilicate glass volumetric flasks (Class A). Note: Amber glass prevents photodegradation, a known risk for sulfonamides.

-

Storage: 2 mL Cryovials (Polypropylene or Amber Glass) with PTFE-lined caps.

Protocol: Stock Solution Preparation

Phase 1: Primary Stock Solution (1.0 mg/mL)

Target Concentration: 1000 µg/mL (free base)[1]

-

Equilibration: Remove the reference standard vial from the freezer and allow it to reach room temperature (approx. 30 mins) inside a desiccator. Opening a cold vial causes condensation, introducing water and weighing errors.

-

Weighing: Accurately weigh 10.0 mg (± 0.1 mg) of this compound into a weighing boat.

-

Best Practice: Use an anti-static gun if the powder is static.[1]

-

-

Transfer: Quantitatively transfer the powder into a 10 mL amber volumetric flask.

-

Dissolution: Add approximately 8 mL of LC-MS Grade Methanol.

-

Action: Sonicate for 5 minutes or until no particulates are visible.

-

Reasoning: Sulfonamides can dissolve slowly; sonication ensures complete solubilization before bringing to volume.[1]

-

-

Volume Adjustment: Dilute to the mark with Methanol. Stopper and invert 10 times.

-

Labeling: Label as "Primary Stock - 4-Tolyl-d4-SA - 1.0 mg/mL" with preparation date and expiration (typically 6 months).

Phase 2: Working Internal Standard (WIS)

Target Concentration: Variable (typically 500 – 1000 ng/mL)

The WIS is the solution used to spike samples during extraction.

-

Dilution: Transfer 100 µL of Primary Stock (1000 µg/mL) into a 100 mL volumetric flask.

-

Diluent Selection:

-

Final Concentration: This yields a 1000 ng/mL (1 µg/mL) solution.

-

Storage: Aliquot into 2 mL cryovials. Store at -20°C .

Workflow Visualization

The following diagram illustrates the preparation and validation logic, ensuring no steps are missed.

Figure 1: Workflow for the gravimetric preparation and validation of the Internal Standard stock solution.

Quality Control & Troubleshooting

Purity Verification (The "Zero Sample")

Before using the stock for sample analysis, you must verify that the d4-IS does not interfere with the quantitation of the non-deuterated analyte.

-

Prepare a "Zero Sample": Blank matrix (e.g., plasma/water) + Internal Standard (at working concentration).[1]

-

Inject: Run the LC-MS/MS method.

-

Monitor: Check the MRM transition for the native (unlabeled) analyte (e.g., m/z 172 → 156).

-

Acceptance Criteria: The signal in the native channel must be < 20% of the LLOQ (Lower Limit of Quantitation) of the native analyte. If it is higher, the isotopic purity of your stock is insufficient, or the concentration is too high.

Troubleshooting Table

| Observation | Probable Cause | Corrective Action |

| Precipitation in Stock | Solubility limit reached or cold storage shock.[1] | Sonicate for 10 mins at RT. If persistent, add 10% DMSO (though less ideal for MS).[1] |

| Signal Drift | Evaporation of solvent in storage.[1] | Use cryovials with O-ring seals.[1] Store at -20°C. Weigh flask before/after storage to track loss. |

| RT Shift vs. Analyte | Deuterium isotope effect (rare but possible).[1] | d4-isotopes usually co-elute.[1] If shift > 0.1 min, ensure column equilibration and check mobile phase pH. |

References

-

FDA (U.S. Food and Drug Administration). (2018).[1] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

-

National Center for Biotechnology Information (NCBI). (n.d.).[1] PubChem Compound Summary for CID 6269, p-Toluenesulfonamide. Retrieved from [Link]

-

Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003).[1] Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC−MS/MS. Analytical Chemistry, 75(13), 3019-3030.[1] (Standard industry reference for Matrix Effects).

-

Wang, S., et al. (2016).[1] Iridium-Catalyzed C–H Activation and Deuteration of Primary Sulfonamides.[1][3] ACS Catalysis.[1][3] Retrieved from [Link][1]

Sources

Application Note: Isotope Dilution Strategies for the Extraction and Quantitation of p-Toluenesulfonamide in Complex Food Matrices

Methodology: Isotope Dilution LC-MS/MS (IDMS) Target Analyte: p-Toluenesulfonamide (p-TSA) Internal Standard: 4-Tolyl-d4-sulfonamide (d4-p-TSA) Matrices: Aquaculture Products (Fish/Shrimp), Meat, and Processed Foods.

Part 1: Introduction & Scientific Context[1]

The Analytical Challenge

p-Toluenesulfonamide (p-TSA) is the primary marker residue for Chloramine-T , a biocide widely used in aquaculture to treat bacterial gill disease and in the food industry as a disinfectant.[1][2][3][4][5] Regulatory agencies (such as the EMA and FDA) enforce strict Maximum Residue Limits (MRLs), typically in the range of 100 µg/kg in edible tissues.

Extracting p-TSA is chemically challenging due to its amphiphilic nature and the complexity of protein-rich and lipid-rich food matrices. Furthermore, Electrospray Ionization (ESI) in mass spectrometry is prone to matrix suppression , where co-eluting compounds stifle the ionization of the target analyte, leading to under-quantification.

The Solution: Isotope Dilution Mass Spectrometry (IDMS)

This protocol utilizes This compound as a surrogate Internal Standard (IS). Because the d4-isotopologue shares nearly identical physicochemical properties (solubility, pKa, retention time) with the target p-TSA but possesses a distinct mass signature (+4 Da), it behaves as a perfect mirror during extraction.

Core Principle: By spiking the sample with d4-p-TSA before extraction, any loss of analyte during the cleanup steps or signal suppression during LC-MS/MS analysis is experienced equally by the IS. The ratio of the target signal to the d4 signal remains constant, ensuring high-accuracy quantitation.

Part 2: Experimental Protocols

A. Reagents and Standards Preparation[7][8][9][10][11][12]

-

Target Standard: p-Toluenesulfonamide (p-TSA) [CAS: 70-55-3]

-

Internal Standard: this compound [CAS: 1219795-37-3] (Deuterium labeled on the aromatic ring).

-

Solvents: LC-MS Grade Acetonitrile (MeCN), Methanol (MeOH), Formic Acid, Ammonium Acetate.

-

QuEChERS Salts: 4g MgSO₄, 1g NaCl (or Sodium Acetate for buffered methods).

-

dSPE Cleanup: PSA (Primary Secondary Amine) and C18 sorbent.[6]

Standard Preparation Strategy:

-

Stock Solution (1 mg/mL): Dissolve standards in Methanol.

-

Spiking Solution (IS): Dilute d4-p-TSA to 1.0 µg/mL in MeCN. This will be added to every sample to achieve a final concentration of ~100 µg/kg in the tissue.

B. Protocol 1: Modified QuEChERS (High Throughput)

Best for: Fish fillet, shrimp, lean meat.

Step 1: Homogenization Comminute the sample (semi-frozen) to a fine paste. Weigh 10.0 g (±0.1 g) into a 50 mL FEP or polypropylene centrifuge tube.

Step 2: Internal Standard Spiking (CRITICAL STEP) Add 100 µL of the d4-p-TSA Spiking Solution (1.0 µg/mL) directly to the tissue.

-

Scientific Logic:[4][7][6][8][9] Vortex for 1 minute and let sit for 10 minutes. This allows the d4-IS to permeate the tissue and bind to proteins similarly to the endogenous residue.

Step 3: Extraction Add 10 mL of Acetonitrile containing 1% Acetic Acid . Vortex vigorously for 1 minute.

-

Scientific Logic:[4][7][6][8][9] The acidification protonates the sulfonamide (keeping it neutral) and helps precipitate proteins, improving extraction efficiency into the organic layer.

Step 4: Phase Partitioning Add QuEChERS salts (4g MgSO₄ + 1g NaCl). Shake vigorously by hand for 1 minute. Centrifuge at 4,000 x g for 5 minutes at 4°C.

-

Result: The sample separates into three layers: solids (bottom), aqueous/salt (middle), and Acetonitrile extract (top).

Step 5: Dispersive SPE (dSPE) Cleanup Transfer 5 mL of the supernatant (top layer) to a 15 mL dSPE tube containing:

-

150 mg MgSO₄ (removes residual water)

-

50 mg PSA (removes sugars/fatty acids)

-

50 mg C18 (removes lipids) Vortex for 30 seconds. Centrifuge at 4,000 x g for 5 minutes.

Step 6: Reconstitution Transfer 1 mL of cleaned extract to a vial. Evaporate to dryness under Nitrogen at 40°C. Reconstitute in 1 mL of Mobile Phase A:B (90:10) . Filter through 0.22 µm PTFE filter.

C. Protocol 2: Solid Phase Extraction (SPE)

Best for: Fatty liver, complex processed foods, or when lower LOD is required.

-

Extraction: Homogenize 5g sample + d4-IS spike. Extract with 20 mL Ethyl Acetate. Centrifuge and collect supernatant.

-

Lipid Removal: Evaporate Ethyl Acetate. Redissolve residue in 5 mL Hexane. Add 5 mL Acetonitrile (saturated with hexane). Vortex and keep the Acetonitrile (bottom) layer.

-

SPE Loading: Dilute the Acetonitrile layer with water (to <10% organic). Load onto an HLB (Hydrophilic-Lipophilic Balance) Cartridge (pre-conditioned with MeOH/Water).

-

Wash: Wash with 5 mL 5% Methanol in water. Dry cartridge under vacuum for 5 mins.

-

Elution: Elute d4-IS and p-TSA with 5 mL Methanol. Evaporate and reconstitute.

Part 3: LC-MS/MS Analysis & Validation

Instrument Parameters

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus or Waters BEH C18), 2.1 x 100 mm, 1.7 µm.

-

Mobile Phase A: 5 mM Ammonium Acetate in Water (pH unadjusted or slightly acidic).

-

Mobile Phase B: Acetonitrile (or Methanol).

-

Flow Rate: 0.3 mL/min.

-

Ionization: ESI Negative Mode (p-TSA readily forms [M-H]⁻ ions).

MRM Transitions (Quantitation Table)

| Analyte | Precursor Ion (m/z) | Product Ion (Quant) | Product Ion (Qual) | Collision Energy (V) |

| p-TSA | 170.0 [M-H]⁻ | 106.0 (SO₂ loss) | 79.9 (SO₂⁻) | 20 / 35 |

| d4-p-TSA (IS) | 174.0 [M-H]⁻ | 110.0 (SO₂ loss) | 79.9 (SO₂⁻) | 20 / 35 |

Note: The shift of +4 Da in the precursor and the product ion (106 -> 110) confirms the deuterium label is on the toluene ring, which is stable during fragmentation.

Part 4: Visualization of Workflows

Diagram 1: Modified QuEChERS Workflow with Isotope Dilution

This diagram illustrates the critical timing of the Internal Standard addition to ensure self-validation.

Caption: Step-by-step QuEChERS extraction workflow highlighting the critical pre-extraction spiking of the d4-internal standard.

Diagram 2: Extraction Method Decision Tree

Select the correct protocol based on the fat and protein content of your food matrix.

Caption: Decision matrix for selecting between QuEChERS and SPE based on sample lipid content.

Part 5: References

-

European Food Safety Authority (EFSA). (2016). Scientific Opinion on the safety and efficacy of tosylchloramide sodium (Chloramine T) for fish. EFSA Journal. [Link]

-

U.S. Geological Survey (USGS). (2001). Liquid chromatographic determination of para-toluenesulfonamide in edible fillet tissues from three species of fish.[Link]

-

Agilent Technologies. (2014). Determination of Sulfonamide Residues in Chicken Muscle by Agilent Bond Elut QuEChERS AOAC Kit and HPLC-FLD. Application Note. [Link]

Sources

- 1. Liquid chromatographic determination of para-toluenesulfonamide in edible fillet tissues from three species of fish | U.S. Geological Survey [usgs.gov]

- 2. researchgate.net [researchgate.net]

- 3. Depletion of the chloramine-T marker residue, para-toluenesulfonamide, from skin-on fillet tissue of hybrid striped bass, rainbow trout, and yellow perch | U.S. Geological Survey [usgs.gov]

- 4. scispace.com [scispace.com]

- 5. Liquid chromatographic determination of chloramine-T and its primary degradation product, p-toluenesulfonamide, in water [pubs.usgs.gov]

- 6. Determination of 24 sulfonamide antibiotics in instant pastries by modified QuEChERS coupled with ultra performance liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. fsis.usda.gov [fsis.usda.gov]

- 8. researchgate.net [researchgate.net]

- 9. P-Toluenesulfonamide | C7H9NO2S | CID 6269 - PubChem [pubchem.ncbi.nlm.nih.gov]

High-Precision Quantitation of p-Toluenesulfonamide in Environmental Waters Using 4-Tolyl-d4-sulfonamide

Abstract

This Application Note details a validated protocol for the quantification of p-Toluenesulfonamide (p-TSA) in environmental water matrices (wastewater, surface water, and drinking water) using 4-Tolyl-d4-sulfonamide as a stable isotope-labeled internal standard (SIL-IS). p-TSA, a primary degradation product of the disinfectant Chloramine-T and a common impurity in pharmaceutical synthesis, is a persistent environmental contaminant. This method utilizes Solid Phase Extraction (SPE) coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) operating in Negative Electrospray Ionization (ESI-) mode to achieve high sensitivity (LOQ < 10 ng/L) and mitigate matrix effects.

Introduction & Chemical Principle

The Analytical Challenge

p-Toluenesulfonamide (p-TSA) is a small, polar molecule (

The Role of this compound

The use of This compound (p-Toluenesulfonamide-d4) is critical for "Isotope Dilution Quantitation."

-

Matrix Effect Compensation: Environmental waters contain co-eluting organic matter (humic acids) that can suppress or enhance ionization. The d4-analog co-elutes perfectly with the analyte, experiencing the exact same ionization environment.

-

Recovery Correction: Any loss of analyte during the SPE concentration step is mirrored by the internal standard, allowing for automatic correction in the final calculation.

Chemical Structures

-

Target: p-Toluenesulfonamide (

, MW 171.22) -

Internal Standard: this compound (

, MW 175.24)-

Note: The deuterium labeling is typically on the aromatic ring, ensuring stability and distinct mass shift (+4 Da).

-

Experimental Workflow Diagram

Caption: Step-by-step workflow for the extraction and quantitation of p-TSA from water samples.

Materials & Reagents

| Component | Specification | Purpose |

| Analyte Standard | p-Toluenesulfonamide (>99%) | Calibration |

| Internal Standard | This compound (>98% isotopic purity) | Quantification & Correction |

| SPE Cartridge | Polymeric HLB (Hydrophilic-Lipophilic Balance), 200mg/6mL | Analyte Extraction |

| Solvents | Methanol, Acetonitrile (LC-MS Grade) | Elution & Mobile Phase |

| Reagent Water | Ultra-pure (Milli-Q, 18.2 MΩ) | Blanks & Mobile Phase |

| Modifiers | Formic Acid (or Acetic Acid), Ammonium Acetate | pH adjustment & Buffer |

Detailed Protocol

Sample Collection & Preservation[1]

-

Collect 500 mL of water in amber glass bottles to prevent photodegradation.

-

Preservation: Store at 4°C. Analyze within 7 days.

-

Filtration: Filter samples through a 0.7 µm Glass Fiber Filter (GFF) to remove suspended solids.

Sample Preparation (Solid Phase Extraction)

Rationale: p-TSA is water-soluble.[1] To retain it on a reversed-phase sorbent (HLB), it must be in its neutral form. Since p-TSA is a weak acid (

-

Internal Standard Spiking:

-

Add 50 µL of this compound working solution (1.0 µg/mL in Methanol) to exactly 500 mL of filtered sample.

-

Final IS Concentration: 100 ng/L.

-

-

pH Adjustment:

-

Acidify the sample to pH 2.5 - 3.0 using dilute Sulfuric Acid (

) or Formic Acid.

-

-

SPE Conditioning:

-

Wash HLB cartridge with 5 mL Methanol.

-

Equilibrate with 5 mL acidified water (pH 3). Do not let the cartridge dry.

-

-

Loading:

-

Pass the sample through the cartridge at a flow rate of ~5-10 mL/min.

-

-

Washing:

-

Wash with 5 mL of 5% Methanol in water (removes salts and highly polar interferences).

-

Dry the cartridge under vacuum for 10-15 minutes (Critical to remove residual water).

-

-

Elution:

-

Elute analytes with 2 x 3 mL Methanol .

-

-

Concentration:

-

Evaporate the eluate to near dryness under a gentle stream of Nitrogen at 40°C.

-

Reconstitute in 1.0 mL of Initial Mobile Phase (e.g., 90:10 Water:Methanol).

-

Transfer to an LC vial.

-

LC-MS/MS Analysis

System: Agilent 6400 Series, Sciex Triple Quad, or equivalent.

Chromatography Conditions

-

Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus C18, 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase A: Water + 5mM Ammonium Acetate (pH natural or slightly adjusted to 5-6).

-

Mobile Phase B: Methanol (or Acetonitrile).

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 10 µL.

-

Gradient:

-

0-1 min: 10% B (Isocratic hold)

-

1-6 min: Linear ramp to 90% B

-

6-8 min: 90% B (Wash)

-

8.1 min: Return to 10% B (Re-equilibration)

-

Mass Spectrometry Parameters (ESI Negative Mode)

-

Ionization: Electrospray Ionization (ESI) - Negative Polarity.

-

Spray Voltage: -3500 V (Typical).

-

Gas Temp: 300°C.

MRM Transitions Table:

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Type | Collision Energy (V) |

| p-Toluenesulfonamide | 170.0 | 106.0 | Quantifier | 20 |

| 170.0 | 77.0 | Qualifier | 35 | |

| This compound | 174.0 | 110.0 | Quantifier | 20 |

Note on Transitions: The transition 170 -> 106 corresponds to the cleavage of the

Data Analysis & Validation

Calculation (Isotope Dilution)

Calculate the concentration of p-TSA (

Where

Quality Control Criteria

-

Linearity:

over the range of 10 - 1000 ng/L. -

Recovery: Absolute recovery of the IS should be 70-120%.[2]

-

Precision: RSD < 15% for replicate injections.

-

Matrix Blanks: Analyze an unspiked reagent water blank to ensure no contamination from the SPE cartridge or solvents.

Troubleshooting Guide

| Issue | Probable Cause | Solution |

| Low Sensitivity | Incorrect pH in mobile phase | Ensure Mobile Phase A has Ammonium Acetate to facilitate deprotonation in Negative mode. |

| Poor Retention on SPE | Sample pH too high | Re-check sample acidification. pH must be < 3 to neutralize the sulfonamide. |

| Signal Suppression | Matrix effects | Increase the wash volume during SPE or reduce the sample volume loaded. Rely on the d4-IS to correct this. |

| Peak Tailing | Column interaction | p-TSA can interact with active sites. Use an end-capped C18 column or increase buffer strength. |

References

-

Richter, D. et al. (2007). Quantitative determination of sulfonamides in environmental water samples using liquid chromatography coupled to electrospray tandem mass spectrometry.Chemosphere . Link

-

US EPA. (2007). Method 1694: Pharmaceuticals and Personal Care Products in Water, Soil, Sediment, and Biosolids by HPLC/MS/MS.EPA-821-R-08-008 . Link

-

Thermo Fisher Scientific. Accurate and Reliable Quantitation of p-Toluenesulfonates Genotoxic Impurities.[3] Application Note 73116.[3] Link

-

Agilent Technologies. Analysis of Sulfonamide Drugs in Water Using Agilent Bond Elut HLB Cartridges and LC/MS/MS. Application Note 5994-2292EN. Link

Sources

Application Note: High-Efficiency Recovery of 4-Tolyl-d4-sulfonamide via Solid Phase Extraction (SPE)

Executive Summary & Scientific Rationale

4-Tolyl-d4-sulfonamide (p-Toluenesulfonamide-d4) is the stable isotope-labeled analog of p-toluenesulfonamide. It serves as a critical Internal Standard (IS) for the quantification of sulfonamide impurities in drug synthesis and environmental monitoring (e.g., EPA Method 1694).

Achieving high recovery of this IS is paramount; if the IS is lost during extraction, the quantification of the target analyte becomes invalid due to inaccurate correction of matrix effects.

Physicochemical Drivers of Extraction

To design a robust protocol, we must exploit the physicochemical properties of the molecule:

-

Hydrophobicity (LogP ~0.82): The tolyl ring provides a hydrophobic handle, making Reversed-Phase (RP) extraction the primary mechanism.

-

Acidity (pKa ~10.2): The sulfonamide group is a weak acid. At neutral or acidic pH (pH < 8), the molecule remains protonated (neutral), maximizing its retention on hydrophobic sorbents. At high pH (>10), it deprotonates to an anion, risking breakthrough on standard RP phases.

-

Sorbent Selection: A Polymeric Hydrophilic-Lipophilic Balance (HLB) sorbent is superior to silica-based C18. The N-vinylpyrrolidone/divinylbenzene copolymer of HLB prevents "dewetting" and retains the moderately polar sulfonamide moiety better than standard C18.

Method Development Strategy

Sorbent Selection Guide

| Sorbent Type | Suitability | Mechanism | Recommendation |

| Polymeric HLB | High | Hydrophobic Interaction + Polar Retention | Primary Choice. Robust retention of neutral species; water-wettable. |

| Silica C18 | Medium | Hydrophobic Interaction | Risk of dewetting; lower retention of polar sulfonamide head group. |

| Mixed-Mode Anion Exchange (MAX) | Low | Ion Exchange | Not recommended. Analyte only ionizes at pH >10, where silica stability is poor and matrix interferences are high. |

Critical Control Points

-

Sample pH: Maintain Sample pH between 2.0 and 7.0. Do not alkalinize the sample before loading, as the analyte will ionize and pass through the hydrophobic retention mechanism.

-

Wash Solvent Strength: The wash step must remove salts and proteins without disrupting the hydrophobic interaction. A 5% Methanol solution is the thermodynamic "sweet spot"—strong enough to wash but too weak to elute the tolyl ring.

Detailed Experimental Protocol

Materials Required[1][2][3][4][5][6][7][8]

-

Analyte: this compound (IS).

-

Cartridge: Polymeric HLB (e.g., Waters Oasis HLB or Agilent Bond Elut HLB), 60 mg / 3 mL.

-

Solvents: LC-MS grade Methanol (MeOH), Water, Formic Acid.

Step-by-Step Workflow

Step 1: Sample Pre-Treatment [1]

-